molecular formula C8H16N2O4Pt B1241694 Eloxatine

Eloxatine

Cat. No.: B1241694
M. Wt: 399.3 g/mol
InChI Key: OGAPHRMCCQCJOE-BNTLRKBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

An organoplatinum complex in which the platinum atom is complexed with 1,2-diaminocyclohexane, and with an oxalate ligand which is displaced to yield active oxaliplatin derivatives. These derivatives form inter- and intra-strand DNA crosslinks that inhibit DNA replication and transcription. Oxaliplatin is an antineoplastic agent that is often administered with FLUOROURACIL and FOLINIC ACID in the treatment of metastatic COLORECTAL NEOPLASMS.

Scientific Research Applications

Novel Antineoplastic Properties

Eloxatine, known as oxaliplatin, is a platinum derivative antineoplastic agent. It's particularly effective in blocking DNA replication and transcription, leading to cell death and apoptosis in proliferating cells. This makes it more potent than other platinum compounds like cisplatin and carboplatin in various tumor cell lines, including those resistant to these drugs. It is approved for use in metastatic colorectal cancer treatment in various regions worldwide and shows promise in combination therapies with other novel agents (Mani, Manalo, & Bregman, 2000).

Cellular and Molecular Aspects

This compound exhibits a broad antitumor effect both in vitro and in vivo, with a better safety profile than cisplatin. It has a non-hydrolysable diaminocyclohexane (DACH) carrier ligand, which is maintained in its final cytotoxic metabolites, targeting DNA and producing mainly 1,2-GG intrastrand cross-links. The exact mechanism of action is still being explored, but its chemical and steric characteristics contribute to its lack of cross-resistance with cisplatin (Di Francesco, Ruggiero, & Riccardi, 2002).

Clinical Pharmacokinetics

A sensitive inductively coupled plasma mass spectrometry assay was developed for oxaliplatin-derived platinum in biofluids. This method allows the characterization of long-term exposure to platinum in patients following oxaliplatin treatment, providing insights into the pharmacokinetics of this compound in cancer patients (Morrison et al., 2000).

Mechanistic Insights

This compound's DNA adduction properties have been a subject of interest. This third-generation platinum co-ordination compound, approved for colorectal cancer treatment, forms DNA adducts that inhibit DNA synthesis. Understanding these mechanistic insights is crucial for evaluating and comparing the efficacy and molecular pharmacology of platinum drugs (Kim, Shin, Cheong, & Hah, 2010).

Preclinical and Clinical Activity Review

This compound displays preclinical and clinical activity in a wide variety of tumor types. It's particularly effective in colorectal cancer when combined with 5-FU, showing efficacy in 5-FU-resistant advanced disease. Its unique mechanism of action and excellent safety profile make it a versatile agent for combination therapies (Misset, Bleiberg, Sutherland, Békradda, & Cvitkovic, 2000).

Properties

Molecular Formula

C8H16N2O4Pt

Molecular Weight

399.3 g/mol

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum

InChI

InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/t5-,6-;;/m1../s1

InChI Key

OGAPHRMCCQCJOE-BNTLRKBRSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N.C(=O)(C(=O)O)O.[Pt]

Canonical SMILES

C1CCC(C(C1)N)N.C(=O)(C(=O)O)O.[Pt]

synonyms

1,2 Diaminocyclohexane Platinum Oxalate
1,2-diaminocyclohexane platinum oxalate
1,2-diamminocyclohexane(trans-1)oxolatoplatinum(II)
ACT 078
ACT-078
ACT078
cis-oxalato-(trans-l)-1,2-diaminocyclohexane-platinum(II)
Eloxatin
Eloxatine
L-OHP cpd
oxalato-(1,2-cyclohexanediamine)platinum II
oxaliplatin
oxaliplatin, (SP-4-2-(1R-trans))-isomer
oxaliplatin, (SP-4-2-(1S-trans))-isomer
oxaliplatin, (SP-4-3-(cis))-isomer
oxaliplatine
Platinum(2+) ethanedioate (1R,2R)-1,2-cyclohexanediamine (1:1:1)
platinum(II)-1,2-cyclohexanediamine oxalate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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